molecular formula C8H8Cl2N6O B13990817 4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine

4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine

Cat. No.: B13990817
M. Wt: 275.09 g/mol
InChI Key: IZAWGSBQQPCEQD-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine is a heterocyclic compound that features both imidazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 1-(methoxymethyl)-1H-imidazole-4-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative .

Scientific Research Applications

4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine is unique due to its dual functionality, combining the properties of both imidazole and triazine rings. This dual functionality enhances its reactivity and broadens its range of applications compared to other similar compounds .

Properties

Molecular Formula

C8H8Cl2N6O

Molecular Weight

275.09 g/mol

IUPAC Name

4,6-dichloro-N-[1-(methoxymethyl)imidazol-4-yl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H8Cl2N6O/c1-17-4-16-2-5(11-3-16)12-8-14-6(9)13-7(10)15-8/h2-3H,4H2,1H3,(H,12,13,14,15)

InChI Key

IZAWGSBQQPCEQD-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(N=C1)NC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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